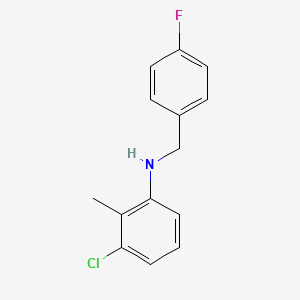

3-Chloro-N-(4-fluorobenzyl)-2-methylaniline

Description

3-Chloro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 356531-60-7) is a substituted aniline derivative featuring a chloro group at the 3-position, a methyl group at the 2-position of the aniline ring, and a 4-fluorobenzyl substituent on the nitrogen atom. Its molecular formula is C₁₄H₁₂ClFN, with a molecular weight of 255.71 g/mol (estimated from structural analogs) . The compound is commercially available through suppliers like Alfa Aesar (Product Code: H57117) and is utilized in pharmaceutical and agrochemical research due to its structural versatility .

The synthesis of such compounds often involves reductive amination, as demonstrated in related studies using NaBH₄/I₂ systems to couple aldehyde intermediates with substituted anilines under mild conditions .

Properties

IUPAC Name |

3-chloro-N-[(4-fluorophenyl)methyl]-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN/c1-10-13(15)3-2-4-14(10)17-9-11-5-7-12(16)8-6-11/h2-8,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNSWQZZGNCVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501210001 | |

| Record name | N-(3-Chloro-2-methylphenyl)-4-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501210001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356531-60-7 | |

| Record name | N-(3-Chloro-2-methylphenyl)-4-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356531-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-2-methylphenyl)-4-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501210001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-fluorobenzyl)-2-methylaniline typically involves the following steps:

-

N-Alkylation: : The starting material, 3-chloro-2-methylaniline, is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

-

Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-fluorobenzyl)-2-methylaniline can undergo various chemical reactions, including:

-

Substitution Reactions: : The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

-

Oxidation Reactions: : The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

-

Reduction Reactions: : The nitro derivatives of this compound can be reduced back to the amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., K2CO3, NaOH)

Oxidation: Oxidizing agents (e.g., KMnO4, HNO3), solvents (e.g., water, acetic acid)

Reduction: Reducing agents (e.g., H2, Pd/C), solvents (e.g., ethanol, methanol)

Major Products

Substitution: Various substituted anilines

Oxidation: Nitroso or nitro derivatives

Reduction: Amines

Scientific Research Applications

3-Chloro-N-(4-fluorobenzyl)-2-methylaniline has several scientific research applications:

-

Medicinal Chemistry: : This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.

-

Materials Science: : It can be utilized in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.

-

Biological Studies: : The compound can serve as a probe in biological studies to investigate the interactions of fluorinated aromatic compounds with biological macromolecules.

-

Industrial Applications: : It can be employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-fluorobenzyl)-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorobenzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Key Observations :

- Fluorobenzyl Orientation : The 4-fluorobenzyl group in the target compound may engage in hydrophobic interactions more effectively than the 3-fluorobenzyl isomer, as seen in HIV integrase inhibitors where deeper pocket penetration correlates with higher potency .

Physicochemical Properties

- Molecular Weight and Polarity : The target compound’s higher molecular weight (255.71 g/mol) compared to simpler analogs (e.g., 3-chloro-4-fluoro-2-methylaniline, 159.59 g/mol) enhances lipophilicity, favoring membrane permeability in drug design .

- Thermodynamic Stability : Density-functional theory (DFT) studies on similar chlorinated anilines suggest that exact exchange terms in functional groups improve thermochemical accuracy, which may apply to the target compound’s stability .

Crystallographic and Spectroscopic Data

- Structural Confirmation : While crystallographic data for the target compound is unavailable, related nickel complexes (e.g., bis(3-chloro-N-(diethylcarbamothioyl)benzamido) nickel(II)) exhibit distorted square planar geometries, highlighting the influence of chloro and benzyl substituents on coordination chemistry .

Biological Activity

3-Chloro-N-(4-fluorobenzyl)-2-methylaniline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant research findings.

- Molecular Formula : C13H11ClFN

- Molecular Weight : 235.69 g/mol

- IUPAC Name : 3-chloro-N-[(4-fluorophenyl)methyl]aniline

- CAS Number : 1019540-88-5

Biological Activity Overview

The biological activity of this compound can be summarized in the following categories:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of aniline compounds often exhibit antimicrobial properties. The presence of halogen atoms, such as chlorine and fluorine, can enhance these effects by altering the compound's electrophilicity and reactivity towards microbial targets.

- Cytotoxicity : Research has shown that similar compounds can display cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the aniline structure can lead to varying levels of cytotoxicity.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

- Chlorine Substitution : The presence of chlorine at the 3-position is known to enhance lipophilicity and potentially increase membrane permeability, which is crucial for biological activity.

- Fluorine Substitution : The fluorine atom at the para position can modify electronic properties, enhancing interactions with biological targets.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Properties

In a study evaluating the antimicrobial effects of halogenated anilines, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition, suggesting effective antimicrobial properties attributable to its structural features.

Case Study: Cytotoxicity Evaluation

A cytotoxicity assay was performed using human cancer cell lines (e.g., MCF-7 breast cancer cells). Results demonstrated that the compound exhibited an IC50 value in the micromolar range, indicating moderate cytotoxic activity compared to standard chemotherapeutics.

Q & A

Q. What are the standard synthetic routes for 3-Chloro-N-(4-fluorobenzyl)-2-methylaniline?

The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. A common method involves refluxing equimolar amounts of 3-chloro-2-methylaniline and 4-fluorobenzyl chloride in ethanol, followed by purification via recrystallization or column chromatography . For example:

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

Q. What solubility properties are critical for experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 15–20 |

| DMSO | >50 |

| Water | <0.1 |

| Note: Solubility impacts reaction solvent choice and biological assay design . |

Advanced Research Questions

Q. How can reaction yields be optimized for nucleophilic substitution protocols?

Yield optimization requires addressing:

Q. How does structural modification influence biological activity?

Structure-activity relationship (SAR) studies suggest:

- The 4-fluorobenzyl group enhances lipophilicity, improving membrane permeability in antibacterial assays .

- Chloro and methyl substituents on the aniline ring increase steric bulk, affecting binding to enzyme active sites (e.g., MurA inhibitors) .

- Substituting the fluorobenzyl group with electron-withdrawing groups (e.g., nitro) reduces activity, highlighting electronic effects .

Q. What computational methods support mechanistic or docking studies?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., MurA enzyme). The chloro and fluorobenzyl groups form hydrophobic interactions with residues like Arg 120 and Asp 305 .

- DFT Calculations : Predict charge distribution and nucleophilicity of the aniline nitrogen to guide synthetic modifications .

Q. How can conflicting spectral or biological data be resolved?

- Ambiguous NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Biological Replicability : Validate assays with positive/negative controls (e.g., known enzyme inhibitors) and triplicate runs .

- Impurity Analysis : LC-MS or GC-MS identifies by-products (e.g., unreacted benzyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.